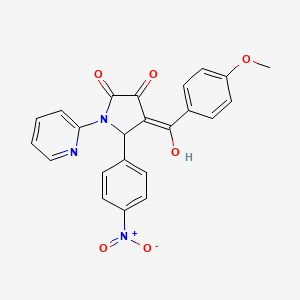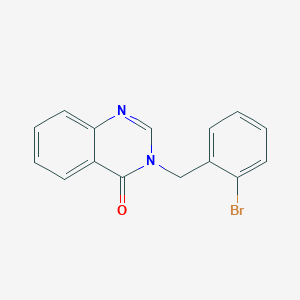![molecular formula C14H21NOS B5292732 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane, also known as DMAT, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DMAT is a heterocyclic compound that contains a thienyl group, which makes it structurally unique and biologically active.
作用機序
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane inhibits the activity of PKR and EIF2AK4 by binding to the ATP-binding site of these enzymes. This compound has been shown to be a competitive inhibitor of PKR and a non-competitive inhibitor of EIF2AK4. This compound has been shown to induce autophagy in cancer cells by inhibiting the mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. This compound has been shown to inhibit angiogenesis by inhibiting the VEGF pathway. This compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
実験室実験の利点と制限
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a useful tool compound for studying the role of PKR and EIF2AK4 in various biological processes. This compound is a potent inhibitor of PKR and EIF2AK4, which makes it a valuable tool for studying these enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness as a tool compound.
将来の方向性
There are many future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. One direction is to study the potential therapeutic applications of this compound in cancer and other diseases. Another direction is to develop more potent and selective inhibitors of PKR and EIF2AK4 based on the structure of this compound. Another direction is to study the potential side effects of this compound and its derivatives in animal models. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
In conclusion, this compound is a unique heterocyclic compound that has potential applications in various scientific research fields. This compound has been shown to inhibit PKR and EIF2AK4, which makes it a valuable tool compound for studying these enzymes. This compound has many potential applications in cancer and other diseases, but further research is needed to fully understand its potential and limitations.
合成法
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can be synthesized using various methods, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by acylation with chloroacetyl chloride. Another method involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by cyclization with phosgene. This compound can also be synthesized using a one-pot reaction of 4,5-dimethylthiophene-2-carboxylic acid, 1,6-diaminohexane, and phosgene.
科学的研究の応用
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit protein kinase R (PKR), which is involved in the regulation of protein synthesis and cell proliferation. This compound has also been shown to inhibit the activity of eukaryotic translation initiation factor 2 alpha kinase 4 (EIF2AK4), which is involved in the regulation of cellular stress responses. This compound has been used as a tool compound to study the role of PKR and EIF2AK4 in various biological processes.
特性
IUPAC Name |
azocan-1-yl-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)17-10-13(11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQEGOEPQGGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)


![N-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanesulfonamide dihydrochloride](/img/structure/B5292690.png)

![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5292716.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5292763.png)

![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
